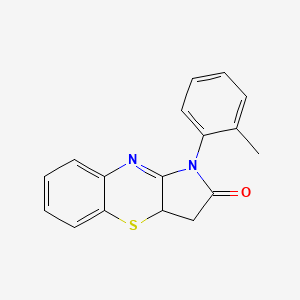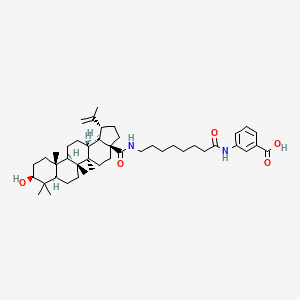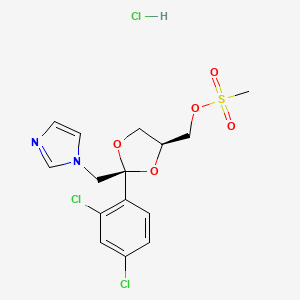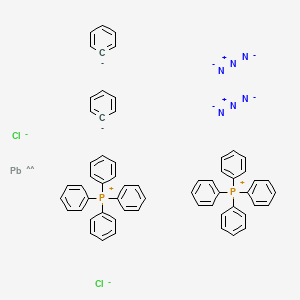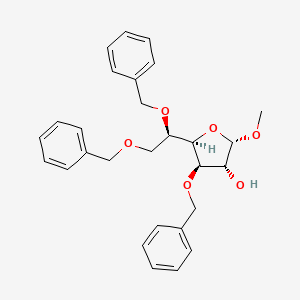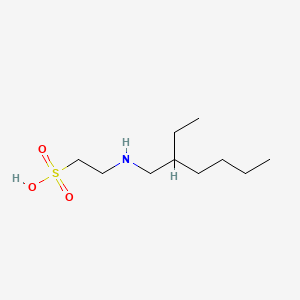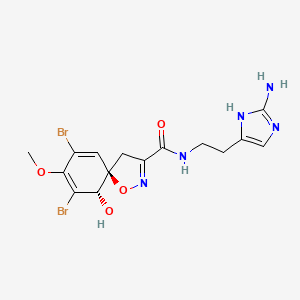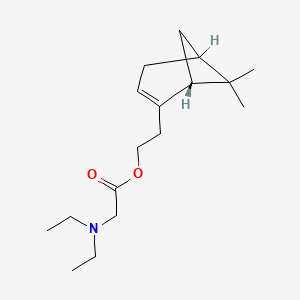
(1R)-N,N-Diethylglycine 2-(6,6-dimethylbicyclo(3.1.1)hept-2-en-2-yl)ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R)-N,N-Diethylglycine 2-(6,6-dimethylbicyclo(311)hept-2-en-2-yl)ethyl ester is a complex organic compound with a unique structure that combines a bicyclic framework with an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-N,N-Diethylglycine 2-(6,6-dimethylbicyclo(3.1.1)hept-2-en-2-yl)ethyl ester typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the bicyclic framework, followed by esterification and the introduction of the N,N-diethylglycine moiety. Common reagents used in these reactions include strong acids or bases, organic solvents, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to verify the compound’s identity and purity.
Chemical Reactions Analysis
Types of Reactions
(1R)-N,N-Diethylglycine 2-(6,6-dimethylbicyclo(3.1.1)hept-2-en-2-yl)ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The ester group can participate in nucleophilic substitution reactions, where nucleophiles replace the ester moiety under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, alcohols, and thiols under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
(1R)-N,N-Diethylglycine 2-(6,6-dimethylbicyclo(3.1.1)hept-2-en-2-yl)ethyl ester has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and possible therapeutic effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (1R)-N,N-Diethylglycine 2-(6,6-dimethylbicyclo(3.1.1)hept-2-en-2-yl)ethyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Properties
CAS No. |
146086-97-7 |
|---|---|
Molecular Formula |
C17H29NO2 |
Molecular Weight |
279.4 g/mol |
IUPAC Name |
2-[(1R)-6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl]ethyl 2-(diethylamino)acetate |
InChI |
InChI=1S/C17H29NO2/c1-5-18(6-2)12-16(19)20-10-9-13-7-8-14-11-15(13)17(14,3)4/h7,14-15H,5-6,8-12H2,1-4H3/t14?,15-/m0/s1 |
InChI Key |
JZBAVUGRZMOMBU-LOACHALJSA-N |
Isomeric SMILES |
CCN(CC)CC(=O)OCCC1=CCC2C[C@@H]1C2(C)C |
Canonical SMILES |
CCN(CC)CC(=O)OCCC1=CCC2CC1C2(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


